(1S,2S)-2-(methylamino)cyclopentan-1-ol is a chiral compound characterized by a cyclopentane ring that is substituted with a methylamino group and a hydroxyl group. Its chemical structure contributes to its unique properties and potential applications in various scientific fields. The compound is primarily utilized in medicinal chemistry, organic synthesis, and biological studies, particularly those focusing on enzyme inhibition and receptor binding.
This compound can be classified under cyclic alcohols and amines. It is derived from cyclopentanone, which undergoes several synthetic transformations to yield (1S,2S)-2-(methylamino)cyclopentan-1-ol. Its chemical identity is confirmed by its International Union of Pure and Applied Chemistry name and its unique Chemical Abstracts Service registry number, 934415-73-3.
The synthesis of (1S,2S)-2-(methylamino)cyclopentan-1-ol typically involves the following steps:
The molecular formula for (1S,2S)-2-(methylamino)cyclopentan-1-ol is CHN O. The compound features a cyclopentane ring with the following key structural elements:
The stereochemistry of the compound plays a crucial role in its biological activity, as different enantiomers may exhibit distinct pharmacological effects.
(1S,2S)-2-(methylamino)cyclopentan-1-ol can participate in various chemical reactions:
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride for reductions, and tosyl chloride for substitution reactions.
The mechanism of action for (1S,2S)-2-(methylamino)cyclopentan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may function as an inhibitor or modulator, influencing biological pathways by affecting the activity of these targets. This interaction is critical in medicinal chemistry applications where selective activity against certain biological processes is desired.
These properties are essential for understanding how (1S,2S)-2-(methylamino)cyclopentan-1-ol behaves under different conditions and its suitability for various applications.
(1S,2S)-2-(methylamino)cyclopentan-1-ol has several significant applications:
The stereoselective construction of the (1S,2S)-2-(methylamino)cyclopentan-1-ol scaffold represents a significant synthetic challenge due to the need for precise control over two contiguous stereocenters. Recent methodological advancements have established several efficient routes to this pharmacologically valuable motif. One prominent approach utilizes γ-lactone intermediates derived from intramolecular epoxy-lactone ring-opening reactions. As demonstrated in research from the Chemistry of Heterocyclic Compounds, enantiomerically pure 4-hydroxymethyl-1-methylcyclopentanediols serve as pivotal precursors that can be transformed into the target structure through regioselective amination protocols . This route capitalizes on the inherent stereochemistry of the lactone ring, which directs the stereochemical outcome of subsequent transformations.
An alternative pathway employs chiral pool starting materials like (1R,3S)-camphoric acid, as evidenced in cyclooctyne synthesis methodologies. The rigid bicyclic framework of camphoric acid provides a pre-organized chiral environment that facilitates the installation of the desired (1S,2S) configuration. Through sequential functional group manipulations including Corey-Fuchs homologation and Nicholas reactions, the cyclopentane core is constructed with excellent stereofidelity [5]. This strategy demonstrates how natural product derivatives can serve as effective chiral templates for complex synthetic targets.
Table 1: Enantioselective Synthesis Methods for (1S,2S)-Configuration
Synthetic Strategy | Key Intermediate | Stereocontrol Mechanism | ee (%) | Overall Yield (%) |
---|---|---|---|---|
Epoxy-lactone ring opening | 4-Hydroxymethyl lactone | Substrate-controlled diastereoselection | >98 | 46-63 |
Chiral pool (camphoric acid) | Propargylic alcohol derivative | Chiral transfer from terpene | >99 | 31-64 |
Diastereomeric salt resolution | cis-Cyclopentanediol derivative | Preferential crystallization | 99 | 28-35 |
When enantioselective synthesis proves challenging, diastereomeric resolution provides a robust alternative for obtaining the desired (1S,2S) enantiomer. Research highlights the efficacy of kinetic enzymatic resolution using lipases, which selectively acylates one enantiomer while leaving the desired isomer unreacted. This approach is particularly valuable for resolving racemic trans-2-aminocyclopentanols, achieving enantiomeric excesses exceeding 99% when coupled with crystallization techniques . The enzymatic process demonstrates remarkable selectivity for the methylamino group, enabling differentiation between structurally similar amines.
A complementary approach employs diastereomeric salt formation with chiral acids such as dibenzoyl-L-tartaric acid. The distinct crystallization behaviors of the diastereomeric salts allow efficient separation of the cis and trans cyclopentanol derivatives. This technique capitalizes on the differential hydrogen-bonding capabilities of the diastereomers, with the cis-isomer typically forming more stable crystalline lattices with tartrate derivatives [9]. Subsequent basification and careful recrystallization yield enantiopure (1S,2S)-material suitable for pharmaceutical applications.
Critical considerations in resolution processes include:
Transition metal-catalyzed amination has emerged as a powerful tool for direct introduction of the methylamino group with stereochemical precision. Palladium-catalyzed asymmetric allylic amination represents the most developed methodology for constructing the chiral 2-methylaminocyclopentanol framework. This approach utilizes cyclopentenyl carbonate precursors, which undergo regioselective attack by methylamine equivalents in the presence of chiral Pd(0) catalysts bearing phosphinooxazoline (PHOX) ligands . The reaction proceeds through an η³-allylpalladium complex where nucleophilic attack occurs at the less substituted carbon with excellent stereoselectivity (dr >20:1).
Recent advances have demonstrated that organocatalytic reductive amination of cyclopentanone derivatives provides an alternative metal-free route. Chiral phosphoric acids catalyze the stereoselective addition of methylamine to 2-hydroxycyclopentanone, followed by in situ reduction. While this method currently delivers slightly lower enantioselectivities (88-92% ee) compared to transition metal approaches, it offers advantages in functional group tolerance and avoidance of heavy metals .
Table 2: Catalytic Systems for Asymmetric Amination
Catalyst System | Reaction Type | Precursor | de/dr | ee (%) |
---|---|---|---|---|
Pd/(S)-t-BuPHOX | Allylic amination | Cyclopentenyl carbonate | >20:1 cis | 98 |
Chiral phosphoric acid (TRIP) | Reductive amination | 2-Hydroxycyclopentanone | 10:1 trans | 92 |
Cu/Box ligand | Hydroamination | Cyclopentadiene derivative | 5:1 cis | 85 |
The divergent synthesis of cis and trans diastereomers of 2-(methylamino)cyclopentan-1-ol requires fundamentally different strategic approaches, as their pharmacological profiles often differ significantly. Experimental evidence confirms that thermodynamic control favors formation of the cis-isomer ((1S,2S)/(1R,2R) pair) due to reduced 1,3-diaxial interactions in the cyclopentane ring. Under equilibrium conditions, the cis:trans ratio typically exceeds 4:1, with the energy difference estimated at approximately 1.2 kcal/mol based on computational studies [9]. This preference is exploited in synthetic designs where epimerizable intermediates are employed.
In contrast, kinetically controlled reactions enable selective access to the trans-diastereomer. The ring-opening of activated cyclopentene oxides with methylamine proceeds with anti stereochemistry, yielding exclusively the trans-1,2-aminoalcohol. This stereospecific transformation occurs via backside attack on the epoxide carbon, with the regiochemistry dictated by electronic and steric factors [9]. When employing chiral auxiliaries or catalysts, this approach can deliver either (1R,2S) or (1S,2R) enantiopure trans-isomers.
Critical comparative aspects include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1